Physicochemical properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
Physicochemical properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
Foreword
This document provides a comprehensive technical framework for the characterization of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. As a novel or non-commercial entity, publicly available data on this specific molecule is scarce. Therefore, this guide adopts the perspective of a Senior Application Scientist, focusing on the essential methodologies and predictive analyses required to robustly define its physicochemical profile. We will proceed from a foundational structural analysis to detailed, actionable protocols for determining its critical properties, grounding our approach in established scientific principles and authoritative standards. This guide is designed for researchers, chemists, and drug development professionals who require a first-principles approach to characterizing new chemical entities.
Structural and Predictive Analysis
2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a substituted alpha-amino acid. Its structure is comprised of three key functional components:
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A Carboxylic Acid Group (-COOH): This moiety imparts acidic properties and is a primary site for ionization, significantly influencing solubility and interactions at physiological pH.
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A Morpholine Ring: The tertiary amine within the morpholine ring provides a basic center, making the molecule zwitterionic over a certain pH range.
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A 4-Ethoxyphenyl Group: This aromatic, ether-containing side chain is largely non-polar and will be a primary driver of the molecule's lipophilicity.
The interplay between the ionizable acidic and basic centers and the lipophilic side chain dictates the compound's overall physicochemical behavior, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile in any potential therapeutic application.
Predicted Physicochemical Properties
In the absence of experimental data, computational models and structure-activity relationship (SAR) principles provide a valuable starting point. The properties below are estimates derived from analogous structures and should be confirmed experimentally.
| Property | Predicted Value / Characteristic | Rationale and Implication |
| pKa₁ (Carboxylic Acid) | 2.5 - 3.5 | The electron-withdrawing effect of the adjacent amine and phenyl ring will likely lower the pKa relative to a simple alkyl carboxylic acid. |
| pKa₂ (Morpholine Nitrogen) | 6.5 - 7.5 | The morpholine nitrogen is a moderately strong base. This pKa is critical as it falls within the physiological pH range, meaning the charge state will vary significantly in the body. |
| Isoelectric Point (pI) | ~4.5 - 5.5 | Calculated as (pKa₁ + pKa₂)/2. This is the pH at which the molecule has a net-zero charge, often corresponding to its point of minimum aqueous solubility. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The ethoxyphenyl group contributes significantly to lipophilicity, but this is offset by the polar morpholine and carboxylic acid groups. The LogP of the neutral species is moderately lipophilic. |
| Aqueous Solubility | Highly pH-dependent | Expected to have low solubility near its pI and significantly higher solubility at pH < pKa₁ (as a cation) and pH > pKa₂ (as an anion). |
Proposed Synthetic Pathway
A plausible and efficient method for synthesizing the target compound is a variation of the Strecker synthesis, which is a well-established method for producing α-amino acids.
The Strecker synthesis is a robust method for creating α-amino acids from aldehydes. The process involves the reaction of an aldehyde with an amine and cyanide, followed by hydrolysis to yield the final amino acid. This multicomponent reaction is highly efficient for assembling complex amino acid derivatives.
Caption: Proposed Strecker-type synthesis workflow.
This pathway produces a racemic mixture of the final product, which would require chiral separation if a specific enantiomer is desired for pharmacological studies.
Core Physicochemical Protocols
The following sections detail the standard operating procedures for determining the key physicochemical properties of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid.
Determination of Acid Dissociation Constants (pKa)
The pKa values are arguably the most critical parameters, as they dictate the charge state of the molecule at any given pH. A potentiometric titration method is the gold standard for this determination.
To determine the pKa values of the carboxylic acid and morpholine functional groups by titrating a solution of the compound with a strong base and a strong acid. This protocol is based on established methods such as those outlined by the OECD.
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Preparation:
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Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).
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Prepare a ~1-5 mM solution of the test compound in deionized, carbonate-free water. If solubility is a limiting factor, a co-solvent like methanol may be used, but the results must be reported as apparent pKa (pKa').
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Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.
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Titration for Acidic pKa (pKa₁):
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Place a known volume (e.g., 25 mL) of the compound solution in a jacketed beaker maintained at 25°C.
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Begin titrating with the 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the first equivalence point.
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Titration for Basic pKa (pKa₂):
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Using a fresh sample of the compound solution, perform a separate titration using the 0.1 M HCl solution to determine the pKa of the morpholine nitrogen.
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Data Analysis:
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Plot pH versus the volume of titrant added.
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Calculate the first derivative (dpH/dV) of the titration curve. The peak of this derivative plot corresponds to the equivalence point.
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The pKa is equal to the pH at the half-equivalence point. For the carboxylic acid, this is the point where half of the acid has been neutralized by NaOH. For the morpholine, it is where half of the amine has been protonated by HCl.
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Caption: Experimental workflow for pKa determination.
Determination of Lipophilicity (LogP and LogD)
LogP measures the partitioning of the neutral species between octanol and water, while LogD measures this partitioning at a specific pH, accounting for all ionic species. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable way to estimate these values.
To estimate the LogP and LogD₇.₄ by correlating the compound's retention time on a C18 column with that of a set of standards with known LogP values.
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Calibration:
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Prepare a set of 5-7 calibration standards with well-documented LogP values that bracket the expected LogP of the test compound (e.g., Acetaminophen, Propranolol, Diclofenac, etc.).
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Run each standard on an RP-HPLC system (e.g., C18 column) using an isocratic mobile phase (e.g., 50:50 Acetonitrile:Buffered Water).
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Record the retention time (t_R) and void time (t_0). Calculate the capacity factor, k = (t_R - t_0) / t_0.
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Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values. The resulting linear equation (LogP = m * log(k) + c) will be used to determine the LogP of the test compound.
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Sample Analysis (LogP):
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To measure the LogP of the neutral species, prepare the mobile phase buffer at a pH where the compound is >99% un-ionized. Based on the predicted pKa values, a pH of ~4.5 (near the pI) would be appropriate.
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Inject the test compound and record its retention time. Calculate its log(k).
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Use the calibration curve equation to calculate the LogP value.
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Sample Analysis (LogD₇.₄):
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Change the mobile phase buffer to pH 7.4.
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Inject the test compound, record its retention time, calculate log(k), and use the same calibration curve to determine the LogD at pH 7.4.
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Determination of Aqueous Solubility
Thermodynamic solubility is a fundamental property. The shake-flask method is the definitive technique for this measurement.
To determine the equilibrium solubility of the compound in a buffered aqueous solution by the shake-flask method, consistent with OECD Guideline 105.
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Preparation: Prepare buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
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Equilibration:
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Add an excess amount of the solid compound to separate vials containing each buffer.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed at the end of the experiment.
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Separation and Quantification:
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Separate the undissolved solid from the saturated solution via centrifugation and/or filtration. Care must be taken to avoid precipitation or loss of compound during this step.
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Accurately dilute a known volume of the clear, saturated supernatant.
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Quantify the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Structural Confirmation
Final confirmation of the compound's identity and purity is essential and should be performed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (7-8 ppm) for the ethoxyphenyl group. - A quartet and a triplet for the ethyl group (-OCH₂CH₃). - Complex signals for the morpholine ring protons. - A singlet for the α-proton. - A broad signal for the carboxylic acid proton (can exchange with D₂O). |
| ¹³C NMR | - A signal for the carbonyl carbon (~170-180 ppm). - Signals for the aromatic carbons. - Signals for the ethoxy and morpholine carbons. |
| Mass Spec (HRMS) | The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm, confirming the elemental composition. |
| FT-IR | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - A strong C=O stretch for the carbonyl (~1700-1730 cm⁻¹). - C-O stretching for the ether and morpholine. - Aromatic C-H and C=C stretching. |
Conclusion
This guide provides a robust, first-principles-based framework for the comprehensive physicochemical characterization of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. By systematically applying the detailed protocols for pKa, lipophilicity, and solubility, researchers can generate the critical data necessary to understand the compound's behavior and potential for further development. The predictive analysis serves as a guide for experimental design, while the spectroscopic methods provide the definitive structural confirmation. This integrated approach ensures a high degree of scientific integrity and provides the foundational knowledge required for any subsequent pharmacological or toxicological investigation.
References
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Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
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OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 112: Dissociation Constants in Water. OECD Publishing. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
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Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299–310. [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]
